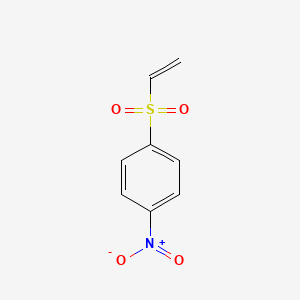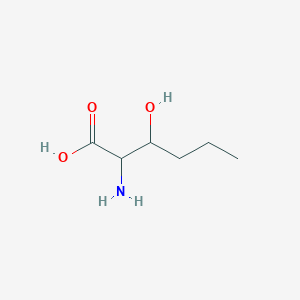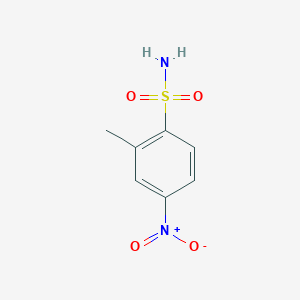
1,2,4-Butanetricarboxylic acid
説明
Synthesis Analysis
The synthesis of butanetricarboxylic acid analogues and derivatives involves multiple steps, including the coupling of aldehydes and activated double bonds, as well as microbial and chemical synthesis methods. For example, 1,1,4,4-butanetetracarboxylic acid (BTCA), an analogue of 1,2,4-butanetricarboxylic acid, is synthesized through a series of reactions involving tert-butyl ester intermediates and characterized by NMR and mass spectrometry (Cabaniss et al., 2009). Additionally, microbial synthesis has been explored for the production of 1,2,4-butanetriol, a closely related compound, showcasing the potential for biotechnological routes to similar chemical structures (Niu et al., 2003).
Molecular Structure Analysis
The molecular structure of 1,2,4-butanetricarboxylic acid and its derivatives is characterized by the presence of carboxylic acid groups that contribute to its reactivity and interaction with metals and organic compounds. Studies on the self-assembly and molecular arrays formed by derivatives of butanetricarboxylic acid reveal the importance of hydrogen bonding and the potential for creating layered molecular structures (Armstrong et al., 2002).
Chemical Reactions and Properties
Butanetricarboxylic acid and its analogues participate in various chemical reactions, including esterification and coupling reactions, which are catalyzed by alkaline salts or metal catalysts. For instance, the catalytic action of alkaline salts in reactions between BTCA and cellulose highlights its application in materials science for the modification of cellulose properties (Ji et al., 2015).
Physical Properties Analysis
The physical properties of 1,2,4-butanetricarboxylic acid derivatives, such as thermal stability and crystalline structure, are influenced by the molecular configuration and interactions between functional groups. Research on metal complexes of butanetricarboxylic acid derivatives shows variations in thermal stability and provides insights into the material's potential applications (Zhang & Qi, 2019).
Chemical Properties Analysis
The chemical properties of 1,2,4-butanetricarboxylic acid, such as reactivity towards nucleophiles and electrophiles, are central to its applications in organic synthesis and polymer chemistry. The ability to form co-crystals and coordination networks with various organic and inorganic compounds further underscores the versatility of butanetricarboxylic acid derivatives in creating complex molecular architectures (Bhogala & Nangia, 2003).
科学的研究の応用
Industrial Cooling Water and Water Treatment
- Application Summary : 2-Phosphono-1,2,4-butanetricarboxylic acid is used as a scale inhibitor in industrial cooling water and water treatment applications .
- Results or Outcomes : The primary outcome of this application is the prevention of scale formation, which can improve the efficiency and longevity of the water system .
Ingredient in Industrial Cleaning Agents
- Application Summary : 2-Phosphono-1,2,4-butanetricarboxylic acid is also used as an ingredient in industrial cleaning agents .
- Results or Outcomes : The inclusion of 2-Phosphono-1,2,4-butanetricarboxylic acid in cleaning agents can enhance their cleaning power, potentially improving their ability to remove dirt, grime, and other unwanted substances .
Complexing Agent for Metal Ions
- Application Summary : The combination of phosphonic acid and carboxyl groups makes PBTC an effective dispersant and highly powerful complexing agent for various metal ions (including Ca 2+, Mg 2+, Zn 2+, Al 3+, Fe 3+) and radionuclides .
- Results or Outcomes : The primary outcome of this application is the binding and sequestration of metal ions, which can be beneficial in a variety of contexts .
Cross-linking Agent for Cotton Fabric
- Application Summary : 1,2,3,4-Butanetetracarboxylic acid (BTCA) can be used as a cross-linking agent to functionalize cotton fabric .
- Methods of Application : BTCA is applied to the cotton fabric and then heated to induce cross-linking. This process improves the fabric’s anti-pilling, wrinkle resistance, and fire-retardant properties .
- Results or Outcomes : The BTCA-treated fabric shows improved anti-pilling, wrinkle resistance, and fire-retardant properties .
Fabrication of Flexible, Free-standing Nanocellulose Membranes
- Application Summary : BTCA can be used to fabricate flexible, free-standing nanocellulose membranes .
- Methods of Application : The nanocellulose is treated with BTCA and then processed to form a membrane. The cross-linking with BTCA improves the water stability and ionic conductivity of the membranes .
- Results or Outcomes : The BTCA-treated nanocellulose membranes show improved water stability and ionic conductivity .
Retardant in Concrete
将来の方向性
特性
IUPAC Name |
butane-1,2,4-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O6/c8-5(9)2-1-4(7(12)13)3-6(10)11/h4H,1-3H2,(H,8,9)(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGBRYZYTBQBTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80278609 | |
| Record name | 1,2,4-Butanetricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Butanetricarboxylic acid | |
CAS RN |
923-42-2 | |
| Record name | 1,2,4-Butanetricarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 60127 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 923-42-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 923-42-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4-Butanetricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4-Butanetricarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one](/img/structure/B1267272.png)




![N-[2-(4-aminophenoxy)ethyl]acetamide](/img/structure/B1267279.png)